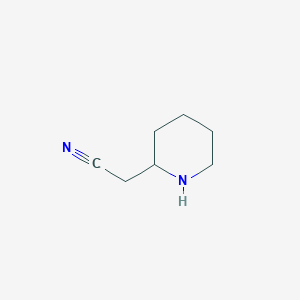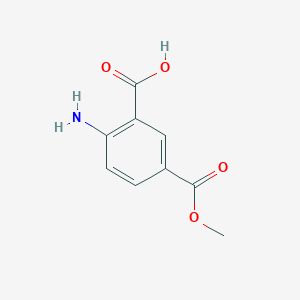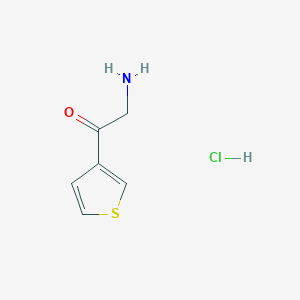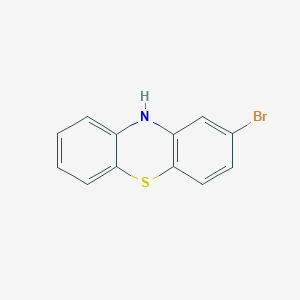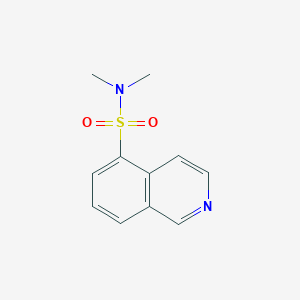
N,N-Dimethylisoquinoline-5-sulfonamide
Vue d'ensemble
Description
N,N-Dimethylisoquinoline-5-sulfonamide is a chemical compound that belongs to the class of aromatic sulfonamides. It is characterized by the presence of a sulfonamide group attached to an isoquinoline ring structure. The compound is of interest due to its potential biological activities, which may include vasodilatory effects as suggested by related compounds in the same chemical family .
Synthesis Analysis
The synthesis of N,N-dimethylisoquinoline-5-sulfonamide derivatives can be achieved through various methods. One approach involves the one-step synthesis of positional isomers of N,N-dimethylsulfamoylquinoline, which has been characterized by elemental analyses, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectral data . Another method includes the tandem synthesis of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives from sulfonoketenimides and isatoic anhydride in a one-pot reaction, which could potentially be adapted for the synthesis of N,N-dimethylisoquinoline-5-sulfonamide .
Molecular Structure Analysis
The molecular structure of N,N-dimethylisoquinoline-5-sulfonamide and its isomers can be analyzed using various spectroscopic techniques. The 15N NMR spectra and GIAO calculated data provide insights into the electronic environment of the nitrogen atoms in the sulfonamide group. The long-range correlations between the ring protons and the endocyclic nitrogen atoms can be observed in gHMBC experiments, and the spectral positions of the nitrogen atoms from the sulfonamide groups can be determined from the 1D spectra of the 15N-labeled sulfonamide isotopomers .
Chemical Reactions Analysis
The chemical reactivity of N,N-dimethylisoquinoline-5-sulfonamide can be inferred from studies on similar sulfonamide compounds. For instance, the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to the active site of phenylethanolamine N-methyltransferase (PNMT) suggests that the sulfonamide group can form favorable interactions with biological targets. The sulfonamide -NH- group is a potential hydrogen bond donor, which can be crucial for the biological activity of these compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N,N-dimethylisoquinoline-5-sulfonamide are not detailed in the provided papers, related compounds exhibit properties that can be extrapolated. The vasodilatory activity of similar N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives indicates that the sulfonamide group can significantly impact the biological function of these molecules. The potency of these compounds can be affected by the length and bulkiness of alkyl groups attached to the nonaromatic nitrogens . Additionally, the lipophilicity of these compounds can influence their ability to cross biological barriers, as seen in the comparison of sulfonamides and sulfones .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- A study by Dixit et al. (2010) explored the synthesis of a compound related to N,N-Dimethylisoquinoline-5-sulfonamide, which showed increased antimicrobial and antifungal activities compared to its parent compounds.
Synthesis of Novel Derivatives
- Yavari, Nematpour, and Askarian-Amiri (2014) achieved the synthesis of a novel class of N-(4-hydroxyquinolin-2-yl)sulfonamide derivatives, highlighting the chemical versatility of related compounds (Yavari, Nematpour, & Askarian-Amiri, 2014).
Effects on Cytotoxic T Lymphocyte-Mediated Lysis
- Research by Juszczak and Russell (1989) investigated the effects of isoquinoline sulfonamides on cytotoxic T lymphocyte-mediated lysis, suggesting their potential role in modulating immune responses.
Vasodilatory Activity
- A study by Morikawa, Sone, & Asano (1989) synthesized N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives, which exhibited significant vasodilatory activity.
Synthetic Applications in Drug Analog Development
- Bunce, Cain, and Cooper (2012) discussed the synthesis of tetrahydroisoquinolines, a key structural element in various therapeutic agents, demonstrating the importance of isoquinoline scaffolds in drug development (Bunce, Cain, & Cooper, 2012).
Inhibitory Effects on Enzymes Related to Alzheimer’s Disease
- Abbasi et al. (2018) synthesized sulfonamides derived from 4-methoxyphenethylamine, showing potential as inhibitors of enzymes related to Alzheimer’s disease (Abbasi et al., 2018).
Antiviral Activity
- The synthesis and antiviral activity of certain sulfonamide derivatives were explored by Selvakumar, Gujjar, Subbiah, & Elango (2018), indicating their effectiveness against specific viruses.
Safety And Hazards
Orientations Futures
As for future directions, while specific information for “N,N-Dimethylisoquinoline-5-sulfonamide” is not available, sulfonamides in general have been used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . They also show inhibitory activity against some fungi and protozoa .
Propriétés
IUPAC Name |
N,N-dimethylisoquinoline-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHJXMWWAQWJDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC2=C1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521005 | |
| Record name | N,N-Dimethylisoquinoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylisoquinoline-5-sulfonamide | |
CAS RN |
84468-22-4 | |
| Record name | N,N-Dimethylisoquinoline-5-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20521005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethylisoquinoline-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




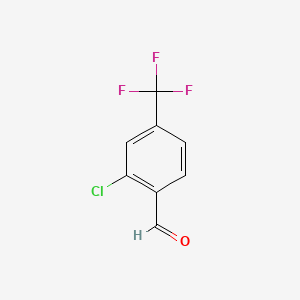
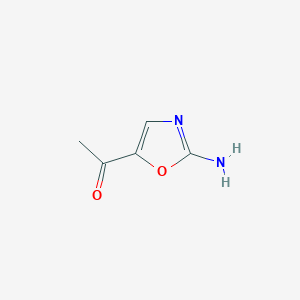
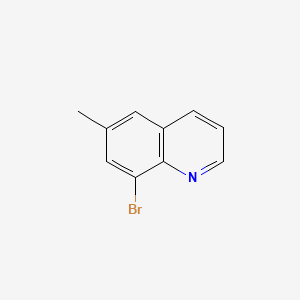
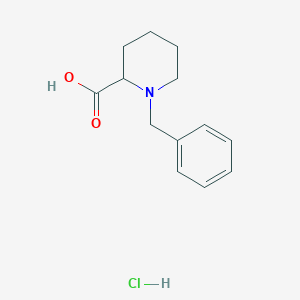
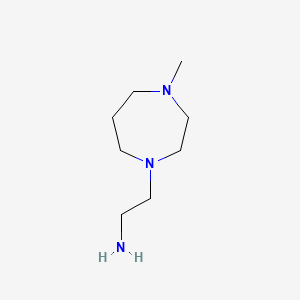
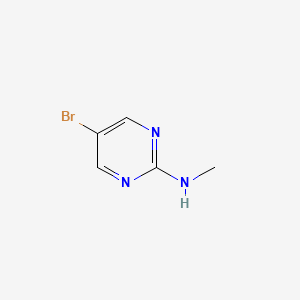

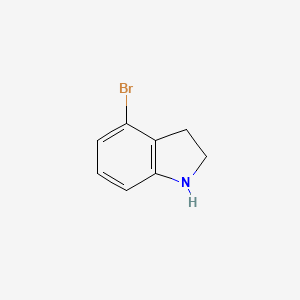
![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)
